molecular formula C8H7N3O2 B1585445 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid CAS No. 57892-73-6

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No. B1585445
CAS RN: 57892-73-6
M. Wt: 177.16 g/mol
InChI Key: RLORFBCHRYBAEG-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid (IPA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. It is a derivative of imidazo[1,2-a]pyrimidine and has a carboxylic acid functional group attached to it. IPA has been found to possess a range of biological activities and is being investigated for its potential use in drug development and as a research tool.

Scientific Research Applications

Identification of Novel Compounds in Medical Research

Researchers discovered an abnormal spot during the urinary chromatographic analysis of a patient in hepatic coma, suggesting the presence of an imidazole derivative. This discovery led to further investigations to identify the compound, which was not related to the patient's diet or therapy but seemed associated with the disease. Such research underscores the significance of identifying novel compounds like 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid in understanding and diagnosing medical conditions (McIsaac & Page, 1961).

Understanding Metabolic Processes

Studies have explored the metabolic pathways of various imidazole derivatives. For instance, research on N tau-ribosylhistidine formation in histidinemic patients shed light on the metabolic pathways involving imidazole compounds. This study examined possible synthetic pathways and the impact of specific inhibitors on urinary excretion patterns, providing insights into the metabolism of related imidazole compounds (Imamura, Watanabe, & Wada, 1985).

Analyzing Molecular Interactions and Effects

Research has also focused on understanding the molecular interactions and physiological effects of imidazole derivatives. For instance, studies on thromboxane synthetase inhibitors, which include certain imidazole derivatives, have explored their potential in altering molecular pathways and treating specific conditions, such as reducing thromboxane formation and affecting platelet aggregation (Vermylen et al., 1981).

properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6/h1-3,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORFBCHRYBAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206602
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

CAS RN

57892-73-6
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057892736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57892-73-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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